4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol
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Overview
Description
“4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties of “this compound” were not found in the search results.Scientific Research Applications
Corrosion Inhibition in Petroleum Industry
Pyrazole derivatives, closely related to 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol, have been explored for their corrosion inhibition properties. In a study, derivatives like 4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) were synthesized and applied for N80 steel corrosion mitigation in the petroleum industry. These compounds showed high protection efficiency and formed a protective layer on the steel surface, suggesting their potential application in oil well stimulation processes (Singh, Ansari, Quraishi, & Kaya, 2020).
COX-2 Inhibition for Medical Research
Pyrazole derivatives have been investigated as potential COX-2 inhibitors. For example, 4,5-diaryl-1H-pyrazole-3-ol and its derivatives were synthesized to explore their COX-2 inhibitory activity. These compounds demonstrated selectivity for COX-2 over COX-1 enzyme, highlighting their relevance in medical research and drug development (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Antioxidant and Antihyperglycemic Agents
Compounds structurally similar to this compound have been synthesized for their antioxidant and antihyperglycemic properties. In one study, derivatives showed promising results in in vitro antioxidant activity and significant decrease in glucose concentration in vivo, suggesting their potential use in treating oxidative stress and diabetes (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).
Anticancer and Antimicrobial Agents
Various pyrazole derivatives have shown promising results as anticancer and antimicrobial agents. Studies have reported the synthesis of these compounds with significant activities against cancer cell lines and pathogenic strains, indicating their potential application in cancer therapy and infection control (Katariya, Vennapu, Shah, 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol” were not found in the search results, pyrazole-containing compounds have received attention for the development of new pesticides in recent years . This suggests that “this compound” could potentially be explored for similar applications in the future.
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZNMWQMSNCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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